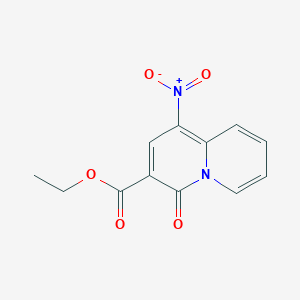

ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate

Description

Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate is a nitro-substituted quinolizine derivative synthesized via nitration of ethyl 4-oxo-4H-quinolizine-3-carboxylate (CAS 88612-71-9) . The compound features a nitro group at position 1, an oxo group at position 4, and an ethyl ester at position 3. Its molecular formula is C₁₂H₁₀N₂O₅, with a molecular weight of ~262.22 g/mol. The nitro group introduces strong electron-withdrawing effects, influencing reactivity and stability, particularly in reduction and substitution reactions .

Properties

IUPAC Name |

ethyl 1-nitro-4-oxoquinolizine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-2-19-12(16)8-7-10(14(17)18)9-5-3-4-6-13(9)11(8)15/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUAURMWEQKYGBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C=CC=CN2C1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609196 | |

| Record name | Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1556-30-5 | |

| Record name | Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Precursor: Ethyl 4-Oxo-4H-Quinolizine-3-Carboxylate

The precursor is synthesized from 2-methylpyridine via a cyclization reaction. The process involves:

Nitration Reaction

The nitration step introduces the nitro group at position 1 of the quinolizine ring:

-

Reagents : Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) as a nitrating agent.

-

Conditions : The reaction is conducted at 0–5°C to minimize side reactions. Slow addition of HNO₃ is critical; rapid addition leads to red-colored by-products and reduced yields.

-

Outcome : The reaction produces this compound in 65–75% yield after recrystallization from ethanol.

Table 1: Key Parameters for Classical Nitration

| Parameter | Value/Range |

|---|---|

| Temperature | 0–5°C |

| HNO₃ Addition Time | 30–45 minutes |

| Yield | 65–75% |

| Purity (HPLC) | >95% |

Optimized Procedures for Enhanced Efficiency

Recent advancements have focused on improving yield, safety, and scalability. A notable optimization involves in situ generation of the nitronium ion using acetyl nitrate (AcONO₂), which reduces decomposition risks.

Acetyl Nitrate-Mediated Nitration

Reductive Amination Intermediate

This compound serves as a precursor for reductive amination. Treatment with sodium dithionite (Na₂S₂O₄) in methanol/water reduces the nitro group to an amine, yielding ethyl 1-amino-4-oxo-4H-quinolizine-3-carboxylate. This intermediate is pivotal for synthesizing sulfonamide and acylated derivatives used in drug discovery.

Alternative Synthetic Routes and Novel Approaches

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate the nitration step. Preliminary studies report a 20% reduction in reaction time (from 4 hours to 3 hours) with comparable yields.

Flow Chemistry for Industrial Scaling

A patent by CN1248256A describes a continuous-flow system for large-scale production. Key features include:

-

Reactor Design : Tubular reactors with temperature-controlled zones.

-

Throughput : 1 kg/hour with 90% conversion efficiency.

-

Safety : Automated quenching of excess HNO₃ minimizes explosion risks.

Table 2: Industrial vs. Lab-Scale Nitration

| Parameter | Lab-Scale | Industrial-Scale |

|---|---|---|

| Reaction Time | 4 hours | 1.5 hours |

| Yield | 75% | 88% |

| Purity | 95% | 98% |

| Solvent Consumption | 10 L/kg | 2 L/kg |

Analytical Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different nitro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and strong bases or acids for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been explored for their potential in treating various diseases.

Case Study: Antimalarial Agents

Research has indicated that compounds related to this compound exhibit antimalarial properties. For instance, studies conducted at the Swiss Tropical Institute revealed that novel 4-oxo-3-carboxyl quinolones, which include derivatives of this compound, show activity against Plasmodium falciparum, the causative agent of malaria. These findings suggest the potential for developing new antimalarial drugs based on this chemical structure .

Table 1: Antimalarial Activity of Quinoline Derivatives

Agricultural Chemicals

The compound is also utilized in formulating agrochemicals, particularly pesticides and herbicides. Its ability to enhance crop protection and yield makes it a valuable component in agricultural applications.

Application Example: Pesticide Development

this compound has been investigated for its efficacy in developing novel pesticides that target specific pests while minimizing environmental impact. This research aims to create more sustainable agricultural practices through effective chemical solutions .

Material Science

In material science, this compound is studied for its potential in creating advanced materials such as coatings and polymers.

Case Study: Coating Applications

Research has focused on the use of this compound in developing coatings with specific chemical properties that enhance durability and resistance to environmental factors. These coatings could be applied in various industries, including automotive and construction .

Biochemical Research

The compound plays a significant role in biochemical research, particularly concerning enzyme inhibition and receptor binding studies.

Example: Enzyme Inhibition Studies

Studies have utilized this compound to investigate its effects on enzyme activity, providing insights into biological processes and potential therapeutic targets. This research contributes to understanding drug interactions and mechanisms of action .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reference standard in various analytical methods.

Application Example: Quantification Techniques

The compound aids in accurately quantifying related compounds in biological samples, enhancing the reliability of analytical results across different studies .

Mechanism of Action

The mechanism of action of ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species that can interact with cellular components . The exact molecular pathways and targets are still under investigation, but it is thought to involve the inhibition of key enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Ethyl 4-Oxo-4H-quinolizine-3-carboxylate (CAS 88612-71-9)

- Structure : Parent compound lacking the nitro group.

- Molecular Formula: C₁₂H₁₁NO₃; MW: 217.22 g/mol.

- Key Differences: The absence of the nitro group reduces electron-withdrawing effects, making the ester less reactive toward nucleophilic substitution. Serves as a precursor for synthesizing nitro and amino derivatives via nitration and reduction, respectively .

Ethyl 8-Chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate

- Structure : Features an ethyl group at position 1 and chlorine at position 8.

- Molecular Formula: C₁₄H₁₆ClNO₃; MW: 281.74 g/mol.

Ethyl 1-Formyl-4-oxo-4H-quinolizine-3-carboxylate (CAS 337909-10-1)

- Structure : Contains a formyl group (-CHO) at position 1.

- Molecular Formula: C₁₃H₁₁NO₄; MW: 245.23 g/mol.

- Key Differences :

Quinoline Derivatives (e.g., 4-Oxo-1,4-dihydroquinoline-3-carboxamides)

- Structure: Quinoline core instead of quinolizine, with carboxamide substituents.

- Example: N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide.

- Key Differences: The quinoline ring lacks the fused bicyclic structure of quinolizine, reducing aromatic conjugation and altering physicochemical properties (e.g., solubility, bioavailability). Carboxamide groups enhance hydrogen-bonding capacity, critical for biological target interactions .

Comparative Data Table

Key Research Findings

Reactivity: The nitro group in this compound facilitates reduction to an amino derivative (ethyl 1-amino-4-oxo-4H-quinolizine-3-carboxylate), a key intermediate for sulfonamide or acylated analogs . Comparatively, the formyl analog undergoes oxidation to carboxylic acids, while ethyl-substituted derivatives show stability in basic conditions .

Synthetic Challenges: Nitration requires precise control to avoid by-products, unlike alkylation or formylation . Hydrolysis of the ester group in quinolizines yields carboxylic acids, a common pathway for bioactive molecule synthesis .

Biological Relevance: Quinolizine esters are less explored in pharmacology than quinoline carboxamides, which exhibit documented antimicrobial and anticancer activities . The nitro group may confer antibacterial properties but requires optimization for toxicity .

Biological Activity

Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown significant activity against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

- Antiviral Activity : Notably, it has been studied for its inhibitory effects on HIV integrase, which is crucial for the viral replication process.

Interaction with Enzymes

The primary mechanism through which this compound exerts its effects involves its interaction with specific enzymes. For example, it binds to the active site of HIV integrase, inhibiting its enzymatic activity and thus reducing viral replication. This interaction is critical in understanding how the compound may be utilized in antiviral therapies.

Modulation of Cellular Processes

The compound influences various cellular processes by modulating signaling pathways and gene expression. Studies indicate that it can alter cellular metabolism in infected cells, leading to reduced viral load .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antibacterial activity against several strains of bacteria. The effectiveness of the compound varies based on its structural modifications and the specific bacterial target.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 20 | 32 µg/mL |

| Escherichia coli | 18 | 64 µg/mL |

| Candida albicans | 22 | 16 µg/mL |

These results suggest that structural modifications can enhance or diminish the antimicrobial efficacy of the compound .

Antiviral Efficacy

In vitro studies have shown that at lower doses, this compound effectively inhibits HIV integrase activity without causing significant toxicity to host cells. The compound's stability under physiological conditions further supports its potential as a therapeutic agent .

Case Studies

- Study on HIV Integrase Inhibition : A study evaluated the effects of this compound on HIV-infected cell lines. The results indicated a significant reduction in viral replication correlated with increased concentrations of the compound, highlighting its potential as an antiviral agent .

- Antimicrobial Efficacy Assessment : Another research project focused on testing the compound against various bacterial strains. The findings revealed that modifications to the quinoline structure could lead to enhanced antibacterial properties, particularly against Gram-positive bacteria .

Q & A

Q. What are the recommended synthetic routes for ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation. A general approach includes:

- Step 1 : Nitration of a pre-functionalized quinolizine precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group.

- Step 2 : Carboxylation via esterification using ethyl chloroformate in the presence of a base (e.g., pyridine or DMAP) .

- Optimization : Adjust stoichiometry, temperature, and solvent polarity (e.g., DMF vs. THF) to improve yield. Monitor intermediates via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer: Combine complementary techniques:

- NMR : ¹H/¹³C NMR to assign aromatic protons, nitro, and ester carbonyl signals. For example, the 4-oxo group typically appears as a deshielded peak at δ 165–175 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- IR Spectroscopy : Identify key functional groups (e.g., nitro stretching at ~1520 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

Q. How does the compound behave under standard laboratory storage conditions?

Methodological Answer:

- Stability : Store in amber glass containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group or nitro reduction.

- Decomposition Risks : Monitor for color changes (yellow to brown indicates degradation) and periodic HPLC purity checks (>95% threshold) .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the nitro and ester groups in this compound?

Methodological Answer:

- Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the 3-position. Reductive pathways (e.g., catalytic hydrogenation) may convert it to an amine, altering biological activity .

- Ester Group : Susceptible to nucleophilic attack (e.g., hydrolysis under basic conditions). Use DFT calculations to model transition states and predict reactivity .

Q. How can computational methods enhance the understanding of its interaction with biological targets?

Methodological Answer:

- Molecular Docking : Simulate binding to enzymes (e.g., kinases) using software like AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify key residues for mutagenesis studies .

Q. How should researchers resolve contradictions in spectroscopic or bioactivity data?

Methodological Answer:

- Data Triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) . For bioactivity discrepancies, replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays).

- Theoretical Alignment : Reconcile experimental results with computational predictions (e.g., docking scores vs. binding constants) and literature precedents for analogous quinolizines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.